2-Fluoro-5-iodo-N-methylaniline
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Overview
Description
2-Fluoro-5-iodo-N-methylaniline: is a chemical compound with the molecular formula C7H8FNI . Let’s break down its structure:
2-Fluoro: Indicates the presence of a fluorine atom (F) at position 2.
5-iodo: Refers to an iodine atom (I) at position 5.
N-methylaniline: The aniline ring (CHNH) with a methyl group (CH) attached to the nitrogen atom.
Preparation Methods
Synthetic Routes:
Fluorination of Aniline Derivatives:
Iodination of Fluorinated Aniline:
Industrial Production: The industrial synthesis of this compound may involve variations of the above steps, optimized for efficiency and yield.
Chemical Reactions Analysis
Oxidation: Can undergo oxidation reactions using oxidizing agents like .
Reduction: Reduction with or yields the corresponding amine.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents: , , and for pH adjustments.
Major Products: The main product is itself.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a precursor for bioactive molecules.
Medicine: Investigated for potential pharmaceutical applications.
Industry: Used in the production of dyes, pigments, and fine chemicals.
Mechanism of Action
The exact mechanism of action is context-dependent and would require specific studies. it likely involves interactions with cellular receptors or enzymes, affecting biological processes.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C7H7FIN |
---|---|
Molecular Weight |
251.04 g/mol |
IUPAC Name |
2-fluoro-5-iodo-N-methylaniline |
InChI |
InChI=1S/C7H7FIN/c1-10-7-4-5(9)2-3-6(7)8/h2-4,10H,1H3 |
InChI Key |
BQHJJTUWICWPGV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)I)F |
Origin of Product |
United States |
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